molecular formula C6H12N2O B13810720 6-methoxy-4-methyl-3,5-dihydro-2H-pyrazine

6-methoxy-4-methyl-3,5-dihydro-2H-pyrazine

Katalognummer: B13810720
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: XYIPVKFBKWLRCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-4-methyl-3,5-dihydro-2H-pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with methoxy and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-methyl-3,5-dihydro-2H-pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methoxyacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazine derivative. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial synthesis to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-4-methyl-3,5-dihydro-2H-pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-4-methyl-3,5-dihydro-2H-pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 6-methoxy-4-methyl-3,5-dihydro-2H-pyrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the pyrazine ring can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazine: A simpler analog without the methoxy and methyl substitutions.

    2,3-Dimethylpyrazine: Similar structure but with two methyl groups instead of methoxy and methyl.

    6-Methoxy-2,3-dimethylpyrazine: Contains an additional methyl group compared to 6-methoxy-4-methyl-3,5-dihydro-2H-pyrazine.

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both methoxy and methyl groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Eigenschaften

Molekularformel

C6H12N2O

Molekulargewicht

128.17 g/mol

IUPAC-Name

6-methoxy-4-methyl-3,5-dihydro-2H-pyrazine

InChI

InChI=1S/C6H12N2O/c1-8-4-3-7-6(5-8)9-2/h3-5H2,1-2H3

InChI-Schlüssel

XYIPVKFBKWLRCE-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN=C(C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.